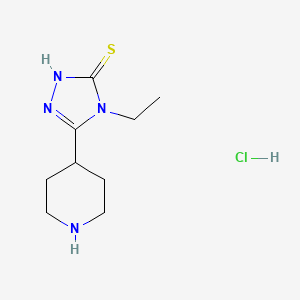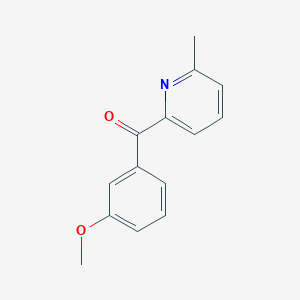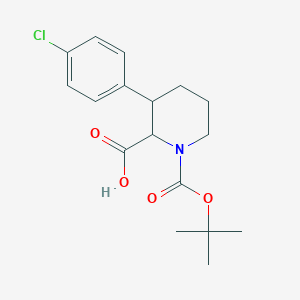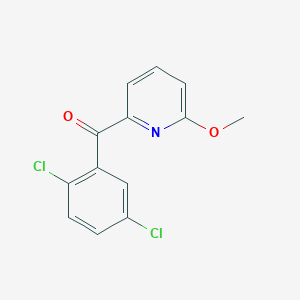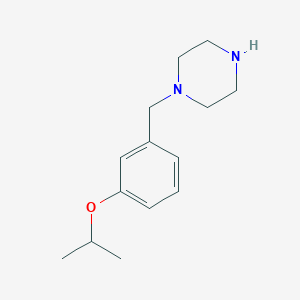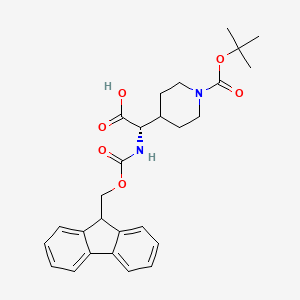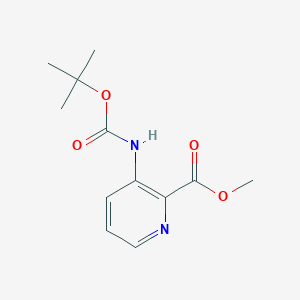
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine
説明
A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Catalysis and Synthesis
Compounds similar to the query have been utilized in catalysis and synthesis. The preparation and characterization of new acidic ionic liquids derived from reactions involving structurally related diamines showcase the utility of these compounds in promoting multicomponent reactions (Zare et al., 2017). Such catalysts have demonstrated efficiency in synthesizing complex organic molecules, highlighting their potential in organic synthesis and chemical manufacturing.
Material Science
In material science, derivatives of similar diamines have been explored for their role in the formation of novel polymers and materials. For instance, conducting copolymers involving thiophene derivatives and diamine-based compounds were synthesized to investigate their electrical properties and potential applications in electronic devices (Turac et al., 2014). The research illustrates how modifications of the diamine core structure can impact the electrical conductivity and stability of the resulting polymers, suggesting applications in the development of new electronic materials.
Environmental Chemistry
In environmental chemistry, studies on CO2 absorption kinetics using aqueous solutions of related diamines highlight their potential as absorbents for carbon capture technologies (Zheng et al., 2020). The detailed analysis of the solubility, reaction kinetics, and thermodynamics associated with these processes provides critical insights into designing more efficient systems for reducing greenhouse gas emissions.
Bioinorganic Chemistry
Within bioinorganic chemistry, copper(II) complexes formed with N-donor ligands related to the query compound have been investigated for their nitric oxide sensing capabilities (Kumar et al., 2013). Such studies reveal the potential of diamine-derived ligands in developing sensitive and selective sensors for biologically relevant molecules, contributing to medical diagnostics and environmental monitoring.
Safety And Hazards
特性
IUPAC Name |
N-[[2-(2-chlorophenyl)sulfanylphenyl]methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c1-20(2)12-11-19-13-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)18/h3-10,19H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJETYMHIDAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1SC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)
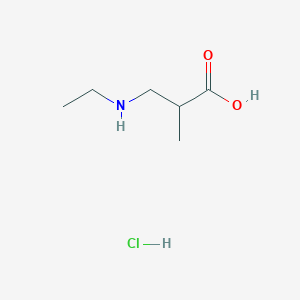
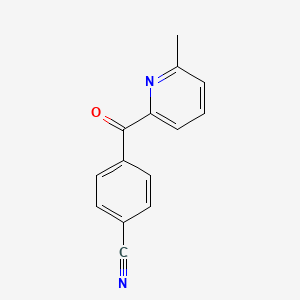
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)
